Physicochemical Differentiation from Positional Isomer N-(3-Bromophenyl)-4-(methylsulfamoyl)benzamide
The target compound 3-bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide (C14H13BrN2O3S, MW 369.24) is a constitutional isomer of the PubChem-listed compound N-(3-bromophenyl)-4-(methylsulfamoyl)benzamide. The target compound features a primary sulfamoyl group (-SO2NH2) directly on the anilide ring and a 3-bromo-4-methyl substitution on the benzamide ring. In contrast, the PubChem isomer has a methylsulfamoyl group (-SO2NHCH3) on the benzamide ring and an unsubstituted 3-bromophenyl anilide . This topological difference produces distinct hydrogen bond donor/acceptor profiles: the target compound presents a primary sulfonamide (2 H-bond donors) versus the isomer's secondary sulfonamide (1 H-bond donor), predicting different solvation and target recognition properties.
| Evidence Dimension | Structural topology and hydrogen bond donor count |
|---|---|
| Target Compound Data | C14H13BrN2O3S; MW 369.24; primary sulfonamide (2 HBD); 3-bromo-4-methylbenzamide scaffold |
| Comparator Or Baseline | N-(3-bromophenyl)-4-(methylsulfamoyl)benzamide: C14H13BrN2O3S; MW 369.24; secondary sulfonamide (1 HBD); 4-(methylsulfamoyl)benzamide scaffold |
| Quantified Difference | Identical molecular formula and mass; topological difference yields 1 additional sulfonamide HBD in target compound |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES from PubChem and Chemsrc databases |
Why This Matters
For researchers designing SAR studies or computational docking experiments, the distinct hydrogen bonding pharmacophore of the target compound may produce different binding poses and affinity profiles compared to the isomeric comparator, necessitating compound-specific characterization rather than substitution.
